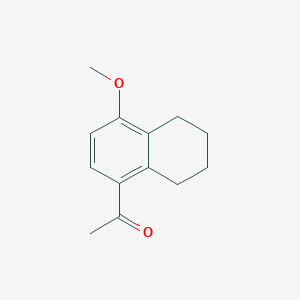
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone is an organic compound belonging to the naphthalene family. This compound is characterized by its unique structure, which includes an acetyl group at the 8th position and a methoxy group at the 5th position on a tetrahydronaphthalene backbone. Naphthalene derivatives are known for their wide range of biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone can be achieved through several methods. One common approach involves the acetylation of 1,2,3,4-tetrahydro-5-methoxynaphthalene using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also a focus in industrial production to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 8-acetyl-1,2,3,4-tetrahydro-5-methoxynaphthoic acid.
Reduction: Formation of 8-(1-hydroxyethyl)-1,2,3,4-tetrahydro-5-methoxynaphthalene.
Substitution: Formation of 8-acetyl-1,2,3,4-tetrahydro-5-methoxy-6-bromonaphthalene or 8-acetyl-1,2,3,4-tetrahydro-5-methoxy-6-nitronaphthalene.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
- 7-Acetyl-1,2,3,4,5,6,7,8-octahydro-1,1,6,7-tetramethylnaphthalene
Uniqueness
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
1-(4-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H16O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h7-8H,3-6H2,1-2H3 |
Clave InChI |
POPOUNZGGYVMDO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2CCCCC2=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















